CID 78065184
Description
CID 78065184 is a unique compound registered in PubChem, a public repository for chemical structures and biological activities. For instance, emphasizes the necessity of confirming compound identity through spectral data (e.g., NMR, MS) and physicochemical properties (e.g., solubility, logP). Similarly, highlights the use of techniques like LC-ESI-MS with collision-induced dissociation (CID) to differentiate structurally similar compounds, such as ginsenoside isomers.
For example, compounds like CAS 20358-06-9 (PubChem ID 2049887) in share structural features such as aromatic rings and heteroatoms, which are common in drug-like molecules. If this compound follows this trend, its characterization would require:
Properties
Molecular Formula |
C30H24OSnTe |
|---|---|
Molecular Weight |
646.8 g/mol |
InChI |
InChI=1S/C12H9OTe.3C6H5.Sn/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;3*1-2-4-6-5-3-1;/h1-9H;3*1-5H; |
InChI Key |
AHYCSDNMFJSMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78065184 involves several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, and the mixture is stirred to ensure complete dissolution and reaction.
Reaction with diamine: A diamine is then added to the reaction mixture, and the solution is stirred to facilitate the reaction.
Purification: The resulting product is purified using various techniques such as crystallization, filtration, and drying
Chemical Reactions Analysis
CID 78065184 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78065184 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials .
Mechanism of Action
The mechanism of action of CID 78065184 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78065184 with structurally or functionally analogous compounds can be structured using parameters outlined in the evidence. Below is a hypothetical analysis based on guidelines from , and 20 :
Table 1: Key Properties of this compound and Similar Compounds
Key Findings:
Structural Diversity :
- This compound and CAS 20358-06-9 both exhibit aromaticity but differ in heteroatom composition (e.g., sulfur in CAS 20358-06-9 vs. oxygen/nitrogen in this compound) .
- CAS 1046861-20-4 contains a boronic acid group, which is absent in the other compounds, influencing its reactivity and applications in Suzuki-Miyaura coupling .
Physicochemical Profiles :
- This compound has a higher TPSA (78.30 Ų) compared to CAS 1254115-23-5 (40.46 Ų), suggesting reduced membrane permeability but enhanced solubility in polar solvents .
- The logP values indicate moderate lipophilicity for this compound (1.85), aligning with drug-like properties as per Lipinski’s Rule of Five .
CAS 1254115-23-5 acts as a P-glycoprotein substrate, which may limit its bioavailability due to efflux mechanisms .
Synthetic Accessibility :
- The synthetic routes for this compound could parallel those of CAS 1046861-20-4, which employs palladium-catalyzed cross-coupling reactions .
Methodological Considerations
- Spectral Differentiation: As demonstrated in , source-induced CID in mass spectrometry can distinguish isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns. This approach would be critical for verifying the identity of this compound against analogs .
- Data Reproducibility : mandates detailed experimental protocols (e.g., reagent purity, reaction conditions) to ensure reproducibility, a standard applicable to this compound’s synthesis and characterization .
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